molecular formula C13H13BrN2O2S B4009724 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B4009724
M. Wt: 341.23 g/mol
InChI Key: LCTGYGQWUOSAAU-YFHOEESVSA-N
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Description

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromo-methoxyphenyl group, an ethyl group, and a sulfanylideneimidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting ethylamine with carbon disulfide to form ethylthiocarbamate, which is then cyclized with formaldehyde to produce the imidazolidinone ring.

    Introduction of the bromo-methoxyphenyl group: This step involves the bromination of 4-methoxybenzaldehyde, followed by a condensation reaction with the imidazolidinone core to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(3-fluoro-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-5-[(3-methyl-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one lies in its bromo-methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds with different substituents.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-3-16-12(17)10(15-13(16)19)7-8-4-5-11(18-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,15,19)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTGYGQWUOSAAU-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

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